molecular formula C11H15ClN4 B10798158 6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine

6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine

Katalognummer: B10798158
Molekulargewicht: 238.72 g/mol
InChI-Schlüssel: HJIMKTGTAZWIDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom and a cyclohexylmethylideneamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine typically involves the condensation of 6-chloropyrazin-2-amine with cyclohexylmethylideneamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a suitable catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial-scale production would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation reactions: The cyclohexylmethylideneamino group can participate in further condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine has been explored for its potential use in various scientific research applications:

    Medicinal Chemistry: Due to its structural similarity to pyrimidines, it has been investigated for its potential anti-inflammatory properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine exerts its effects is primarily through its interaction with molecular targets involved in inflammatory pathways. It inhibits the activity of key inflammatory mediators such as TNF-α, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but its structural similarity to known anti-inflammatory agents suggests a similar mode of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-chloro-N-ethyl-5-nitropyrimidin-4-amine: Another chlorinated heterocyclic compound with potential pharmacological applications.

    6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A pyrazolo[3,4-d]pyrimidine derivative with various biological activities.

Uniqueness

6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylmethylideneamino group provides steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique biological activities and applications.

Eigenschaften

Molekularformel

C11H15ClN4

Molekulargewicht

238.72 g/mol

IUPAC-Name

6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine

InChI

InChI=1S/C11H15ClN4/c12-10-7-13-8-11(15-10)16-14-6-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)

InChI-Schlüssel

HJIMKTGTAZWIDY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C=NNC2=CN=CC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.